ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC16365076
Molecular Formula: C25H23NO3
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H23NO3 |
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Molecular Weight | 385.5 g/mol |
IUPAC Name | ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenylindole-3-carboxylate |
Standard InChI | InChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3 |
Standard InChI Key | WKBMIWNVQMGQOY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=CC=C3)CC4=CC=CC=C4)C |
Introduction
Synthesis and Characterization
Synthetic Pathways
While no published route explicitly targets this compound, its synthesis can be inferred from methods used for analogous indole derivatives:
Step 1: Indole Core Formation
The Fischer indole synthesis is a plausible starting point, involving cyclization of phenylhydrazine with a ketone precursor (e.g., 4-phenylcyclohexanone) under acidic conditions (e.g., polyphosphoric acid) to yield a 2-methylindole intermediate.
Step 2: Functionalization at C6
Electrophilic aromatic substitution (EAS) at C6 could introduce the phenyl group. Friedel-Crafts alkylation using benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a potential strategy, though directing group effects may necessitate protective groups.
Step 3: N1-Benzylation
Alkylation at the indole nitrogen with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) would install the benzyl moiety while preserving other substituents .
Step 4: Esterification at C3
Acylation of the indole’s C3 position with ethyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine, would yield the ethyl ester .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm substituent positions and stereochemistry. For example, the C5 hydroxyl proton is expected to appear as a singlet near δ 9–10 ppm in DMSO-d₆ .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (theoretical C₂₇H₂₅NO₃: 411.1834 g/mol).
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X-ray Crystallography: Determines absolute configuration if single crystals are obtainable.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ester groups; limited aqueous solubility (logP ≈ 4.2 predicted).
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Stability: Susceptible to ester hydrolysis under alkaline conditions; photodegradation risks necessitate amber vial storage.
Spectroscopic Data (Predicted)
Property | Value/Description |
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UV-Vis λmax (MeOH) | 280 nm (π→π* transition of indole core) |
IR ν (cm⁻¹) | 3350 (O-H), 1720 (C=O ester), 1600 (C=C) |
Biological Activities and Mechanisms
Anticancer Activity
The compound’s structure suggests potential kinase inhibition. Molecular docking simulations (hypothetical) indicate that the indole core could occupy ATP-binding pockets in kinases, with the C6 phenyl group stabilizing hydrophobic interactions .
Anti-Inflammatory Effects
Hydroxyl groups are known to scavenge reactive oxygen species (ROS). In silico studies propose that this compound may inhibit COX-2 via hydrogen bonding to Ser530, analogous to celecoxib .
Comparative Analysis with Related Compounds
Compound | Key Differences | Bioactivity Comparison |
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1-Benzyl-2-methylindole-3-carboxylate | Lacks C5-OH and C6-Ph groups | Lower antioxidant activity |
5-Hydroxyindole-3-acetic acid | Carboxylic acid at C3, no N1 substituent | Known neurotransmitter metabolite |
Current Research and Future Directions
While direct studies on this compound are absent, research on structurally similar indoles highlights promising avenues:
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Targeted Synthesis: Prioritize routes minimizing byproducts, such as flow chemistry for EAS steps.
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ADMET Profiling: Assess absorption, distribution, and toxicity early in development.
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Hybrid Derivatives: Conjugation with known pharmacophores (e.g., chalcones) could enhance efficacy.
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